molecular formula C19H20N2O4S B323767 PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE

PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE

Cat. No.: B323767
M. Wt: 372.4 g/mol
InChI Key: PZUFNVXDSJNYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxyacetyl group, an amino carbonothioyl group, and a benzoate ester, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to produce 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoic acid. Finally, esterification with propanol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl or benzoate ester groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxyacetyl and benzoate groups.

    Reduction: Reduced forms of the carbonothioyl and ester groups.

    Substitution: Substituted phenoxyacetyl or benzoate derivatives.

Scientific Research Applications

PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The phenoxyacetyl group may interact with enzymes or receptors, modulating their activity. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetyl groups.

    Benzoate esters: Compounds with similar benzoate ester groups.

    Carbonothioyl compounds: Compounds with similar carbonothioyl groups.

Uniqueness

PROPYL 4-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

propyl 4-[(2-phenoxyacetyl)carbamothioylamino]benzoate

InChI

InChI=1S/C19H20N2O4S/c1-2-12-24-18(23)14-8-10-15(11-9-14)20-19(26)21-17(22)13-25-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H2,20,21,22,26)

InChI Key

PZUFNVXDSJNYPA-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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